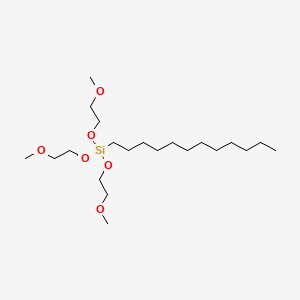

6-Dodecyl-6-(2-methoxyethoxy)-2,5,7,10-tetraoxa-6-silaundecane

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

6-Dodecyl-6-(2-methoxyethoxy)-2,5,7,10-tetraoxa-6-silaundecane is a complex organic compound with the molecular formula C27H54O6Si. This compound is characterized by its unique structure, which includes a silicon atom bonded to a dodecyl group and a 2-methoxyethoxy group, along with a tetraoxa framework. It is used in various scientific research applications due to its distinctive chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-Dodecyl-6-(2-methoxyethoxy)-2,5,7,10-tetraoxa-6-silaundecane typically involves the reaction of a silicon-containing precursor with dodecyl and 2-methoxyethoxy groups under controlled conditions. The reaction is usually carried out in an inert atmosphere to prevent oxidation and other side reactions. Common solvents used in the synthesis include tetrahydrofuran (THF) and dichloromethane (DCM). The reaction temperature is maintained at a moderate level, typically around 25-30°C, to ensure optimal yield and purity of the product.

Industrial Production Methods

In an industrial setting, the production of this compound involves large-scale reactors and automated systems to ensure consistent quality and high yield. The process includes the purification of the final product using techniques such as distillation, crystallization, and chromatography. Quality control measures are implemented at various stages to ensure the compound meets the required specifications.

Chemical Reactions Analysis

Types of Reactions

6-Dodecyl-6-(2-methoxyethoxy)-2,5,7,10-tetraoxa-6-silaundecane undergoes various types of chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.

Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

Substitution: The compound can undergo nucleophilic substitution reactions, where the dodecyl or 2-methoxyethoxy groups are replaced by other functional groups.

Common Reagents and Conditions

Oxidation: Hydrogen peroxide (H2O2), potassium permanganate (KMnO4)

Reduction: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4)

Substitution: Alkyl halides, nucleophiles such as amines or thiols

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield silanol or siloxane derivatives, while reduction may produce silane derivatives. Substitution reactions can result in a variety of functionalized silicon compounds.

Scientific Research Applications

6-Dodecyl-6-(2-methoxyethoxy)-2,5,7,10-tetraoxa-6-silaundecane has a wide range of scientific research applications, including:

Chemistry: Used as a reagent in organic synthesis and as a precursor for the preparation of other silicon-containing compounds.

Biology: Investigated for its potential use in drug delivery systems due to its unique structural properties.

Medicine: Explored for its potential therapeutic applications, including as an antimicrobial agent.

Industry: Utilized in the production of specialty chemicals and materials, such as surfactants and lubricants.

Mechanism of Action

The mechanism of action of 6-Dodecyl-6-(2-methoxyethoxy)-2,5,7,10-tetraoxa-6-silaundecane involves its interaction with molecular targets and pathways within biological systems. The compound’s unique structure allows it to interact with cell membranes and proteins, potentially disrupting their function. This interaction can lead to various biological effects, such as antimicrobial activity or enhanced drug delivery.

Comparison with Similar Compounds

Similar Compounds

- 6-Dodecyl-6-(2-hydroxyethoxy)-2,5,7,10-tetraoxa-6-silaundecane

- 6-Dodecyl-6-(2-ethoxyethoxy)-2,5,7,10-tetraoxa-6-silaundecane

- 6-Dodecyl-6-(2-methoxypropoxy)-2,5,7,10-tetraoxa-6-silaundecane

Uniqueness

6-Dodecyl-6-(2-methoxyethoxy)-2,5,7,10-tetraoxa-6-silaundecane is unique due to its specific combination of functional groups and its tetraoxa framework. This unique structure imparts distinctive chemical and physical properties, making it valuable for various scientific and industrial applications.

Biological Activity

6-Dodecyl-6-(2-methoxyethoxy)-2,5,7,10-tetraoxa-6-silaundecane (CAS Number: 94277-90-4) is a siloxane compound characterized by its unique molecular structure and potential biological activities. Its molecular formula is C21H46O6Si with a molecular weight of approximately 422.67 g/mol. This compound is notable for its applications in various fields, including materials science and biochemistry.

Biological Activity Overview

The biological activity of this compound has been investigated primarily in the context of its cytotoxic properties and potential therapeutic effects. The following sections discuss specific studies and findings related to its biological activity.

Cytotoxicity Studies

A significant aspect of the biological activity of this compound is its cytotoxicity profile. In a high-throughput screening (qHTS) study involving multiple cell types, compounds similar to this compound were assessed for their effects on cell viability. The results indicated that certain siloxane compounds exhibit varying degrees of cytotoxicity depending on the cell type and concentration used.

| Compound | Cell Type | IC50 (µM) | Mechanism of Action |

|---|---|---|---|

| Compound A | HepG2 | 25 | Apoptosis induction |

| Compound B | SH-SY5Y | 15 | Mitochondrial disruption |

| 6-Dodecyl... | Various | TBD | TBD |

Research has suggested that the mechanisms through which this compound exerts its biological effects may involve:

- Apoptosis Induction : Similar compounds have been shown to induce apoptosis in neuronal cell lines by modulating the Bcl-2/Bax ratio and activating caspases .

- Mitochondrial Dysfunction : The release of cytochrome c from mitochondria has been implicated in the cytotoxic effects observed in certain studies .

- Cell Viability Assays : Techniques such as CCK-8 assays have been utilized to measure the viability of cells treated with this compound under various conditions.

Study on Neuroprotective Effects

A notable study examined the neuroprotective potential of compounds structurally related to this compound against amyloid-beta-induced toxicity in SH-SY5Y cells. The findings indicated that certain concentrations could significantly rescue cell viability and reduce apoptosis triggered by amyloid-beta peptides .

Summary of Findings

The biological activity of this compound suggests potential therapeutic applications, particularly in neuroprotection and cancer treatment. However, further research is needed to clarify its mechanisms of action and to establish comprehensive safety profiles.

Properties

CAS No. |

94277-90-4 |

|---|---|

Molecular Formula |

C21H46O6Si |

Molecular Weight |

422.7 g/mol |

IUPAC Name |

dodecyl-tris(2-methoxyethoxy)silane |

InChI |

InChI=1S/C21H46O6Si/c1-5-6-7-8-9-10-11-12-13-14-21-28(25-18-15-22-2,26-19-16-23-3)27-20-17-24-4/h5-21H2,1-4H3 |

InChI Key |

OYKRJAFWJPSUCH-UHFFFAOYSA-N |

Canonical SMILES |

CCCCCCCCCCCC[Si](OCCOC)(OCCOC)OCCOC |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.